2-Bromo-4-chloro-1-iodobenzene 2-Bromo-4-chloro-1-iodobenzene
Brand Name: Vulcanchem
CAS No.: 31928-44-6
VCID: VC2361433
InChI: InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H
SMILES: C1=CC(=C(C=C1Cl)Br)I
Molecular Formula: C6H3BrClI
Molecular Weight: 317.35 g/mol

2-Bromo-4-chloro-1-iodobenzene

CAS No.: 31928-44-6

Cat. No.: VC2361433

Molecular Formula: C6H3BrClI

Molecular Weight: 317.35 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chloro-1-iodobenzene - 31928-44-6

Specification

CAS No. 31928-44-6
Molecular Formula C6H3BrClI
Molecular Weight 317.35 g/mol
IUPAC Name 2-bromo-4-chloro-1-iodobenzene
Standard InChI InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H
Standard InChI Key CXHXFDQEFKFYQJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Br)I
Canonical SMILES C1=CC(=C(C=C1Cl)Br)I

Introduction

Chemical Identity and Structure

2-Bromo-4-chloro-1-iodobenzene is a halogenated aromatic compound with three different halogen atoms attached to a benzene ring at specific positions. The molecular structure features iodine at position 1, bromine at position 2, and chlorine at position 4 . This particular arrangement of halogens contributes to its distinct chemical reactivity profile.

Basic Identifiers

The compound is clearly identified through several standard chemical identifiers as shown in the table below:

ParameterValue
CAS Number31928-44-6
Molecular FormulaC₆H₃BrClI
Molecular Weight317.35 g/mol
IUPAC Name2-bromo-4-chloro-1-iodobenzene
Standard InChIInChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H
Standard InChIKeyCXHXFDQEFKFYQJ-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1Cl)Br)I
European Community Number608-682-7

Table 1: Chemical identifiers for 2-Bromo-4-chloro-1-iodobenzene

Synonyms

The compound is known by several synonyms in chemical databases and literature:

  • 1-Iodo-2-bromo-4-chlorobenzene

  • 2-Bromo-1-iodo-4-chlorobenzene

  • Benzene, 2-bromo-4-chloro-1-iodo-

  • 2-Bromo-4-chloroiodobenzene

Physical and Chemical Properties

2-Bromo-4-chloro-1-iodobenzene exhibits physical properties typical of halogenated aromatic compounds, including relatively high melting and boiling points compared to unsubstituted benzene.

Physical Properties

The compound displays the following physical characteristics:

PropertyValueSource
Physical State at 25°CSolid to liquid (varies by grade)
AppearanceWhite or colorless to yellow crystalline substance
Melting Point32-35°C or 39-42°C (varies by source)
Boiling Point278.9±20.0°C at 760 mmHg
Density2.3±0.1 g/cm³
Flash Point122.5±21.8°C
Refractive Index1.6720-1.6760 at 20°C

Table 2: Physical properties of 2-Bromo-4-chloro-1-iodobenzene

Solubility and Stability

The compound is characterized by the following solubility and stability properties:

  • Soluble in methanol and most common organic solvents

  • Limited solubility in water

  • Light sensitive; should be stored in a dark place

  • Stable under normal laboratory conditions

  • May react with strong oxidizing agents, acids, or bases

Synthesis Methods

There are several documented methods for the synthesis of 2-Bromo-4-chloro-1-iodobenzene, with the diazotization route being the most commonly reported.

Diazotization Method

The primary synthesis route involves the diazotization of 2-bromo-4-chloroaniline followed by iodination:

  • Suspension of 2-bromo-4-chloroaniline (10 g, 48 mmol) in hydrochloric acid water (50 mL concentrated HCl and 35 mL water)

  • Cooling to -15°C in a dry ice/methanol bath

  • Gradual addition of sodium nitrite solution (3.6 g, 52 mmol in 20 mL water) over 20 minutes

  • Stirring at -15°C to 0°C for 30 minutes to form diazonium salt

  • Dropwise addition of the reaction solution to potassium iodide solution (73 g, 0.44 mol in 220 mL water)

  • Stirring at room temperature for 6 hours, then standing overnight

  • Addition of dichloromethane (200 mL) and sodium hydrogensulfite (2 g)

  • Separation of organic layer, washing with 10% sodium hydrogensulfite solution and saturated brine

  • Drying over anhydrous magnesium sulfate and solvent removal

  • Purification by column chromatography (silica gel/hexane)

The reported yield for this method is approximately 81% .

Alternative Synthesis Approaches

While the diazotization method is most common, other potential synthetic approaches may include:

  • Palladium-catalyzed cross-coupling reactions

  • Direct halogenation of appropriately substituted precursors

  • Metal-halogen exchange reactions

Applications and Research Uses

2-Bromo-4-chloro-1-iodobenzene serves various functions in chemical research and synthesis processes.

Laboratory Research Applications

The primary documented uses of 2-Bromo-4-chloro-1-iodobenzene include:

  • Building block in organic synthesis

  • Intermediate in the preparation of more complex molecules

  • Research chemical for studying halogen exchange reactions

  • Precursor in metal-catalyzed cross-coupling reactions

The compound's utility stems from its three different halogen atoms, which can participate selectively in various transformations based on their differential reactivity (iodine > bromine > chlorine).

Hazard CategoryClassification
Signal WordWarning
Hazard SymbolGHS07
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

Table 3: Hazard classification of 2-Bromo-4-chloro-1-iodobenzene

Hazard Statements

The following hazard statements apply to 2-Bromo-4-chloro-1-iodobenzene:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures

Recommended safety precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P312: Call a POISON CENTER/doctor if you feel unwell

  • P332+P313: If skin irritation occurs: Get medical advice/attention

  • P337+P313: If eye irritation persists: Get medical advice/attention

  • P405: Store locked up

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations

Related Compounds

2-Bromo-4-chloro-1-iodobenzene belongs to a broader family of halogenated aromatics, with several structurally similar compounds sharing related properties and applications.

Structurally Similar Compounds

The following table highlights compounds with structural similarities to 2-Bromo-4-chloro-1-iodobenzene:

Compound NameMolecular FormulaUnique Features
4-BromoanilineC₆H₆BrNAmino group provides different reactivity
2-Chloro-5-bromophenolC₆H₅BrClOHydroxyl group introduces additional reactivity
3-IodoanilineC₆H₆INDifferent positioning of iodine affects properties
4-ChloroanilineC₆H₆ClNLacks iodine but retains similar reactivity
4-Bromo-2-chloro-1-iodobenzeneC₆H₃BrClIIsomeric compound with different halogen positions

Table 4: Compounds structurally related to 2-Bromo-4-chloro-1-iodobenzene

Differential Reactivity

The different halogen substituents on 2-Bromo-4-chloro-1-iodobenzene exhibit differential reactivity:

  • Iodine is typically most reactive in metal-catalyzed coupling reactions

  • Bromine shows intermediate reactivity

  • Chlorine is generally least reactive

This differential reactivity allows for selective transformations at specific positions, making the compound valuable in sequential functionalization strategies.

SupplierPackage SizePrice (USD)Purity
TCI Chemical5g$43Not specified
TCI Chemical25g$123Not specified
Alfa Aesar/Thermo Scientific1g$32.4098%
Alfa Aesar/Thermo Scientific5g$44.65-$94.6598%
Alfa Aesar/Thermo Scientific25g$281.6598%

Table 5: Commercial pricing for 2-Bromo-4-chloro-1-iodobenzene

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator